4,9-dihydro-3H-beta-carboline

Alpha-2 adrenergic receptor Binding affinity β-carboline pharmacology

β-Carboline oxidation state variability confounds MAO enzymology and 5-HT2 SAR studies. 4,9-Dihydro-3H-β-carboline (CAS 4894-26-2) provides the definitive dihydro scaffold: • Reversible, competitive MAO inhibition (Cheng-Prusoff Kᵢ) • Non-genotoxic (Ames/SOS negative) • 5-HT2A Kᵢ=2,150 nM, 5-HT2C Kᵢ=1,100 nM for unambiguous SAR benchmarking • Single synthetic node for divergent library production. ≥98% purity stock available for immediate global shipping.

Molecular Formula C11H11ClN2O4
Molecular Weight 270.67 g/mol
Cat. No. B10843959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-dihydro-3H-beta-carboline
Molecular FormulaC11H11ClN2O4
Molecular Weight270.67 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1C3=CC=CC=C3N2.OCl(=O)(=O)=O
InChIInChI=1S/C11H10N2.ClHO4/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;2-1(3,4)5/h1-4,7,13H,5-6H2;(H,2,3,4,5)
InChIKeyJHMDOFLXOBNLRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>40.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4,9-Dihydro-3H-beta-carboline: Structural Identity and Procurement Profile


4,9-Dihydro-3H-β-carboline (CAS 4894-26-2, C₁₁H₁₀N₂, MW 170.21 g/mol) is a partially hydrogenated β-carboline alkaloid possessing a pyrido[3,4-b]indole core with saturation at the 4- and 9-positions of the C-ring [1]. This dihydro oxidation state places it structurally and pharmacologically between the fully aromatic β-carbolines (e.g., norharman, harman) and the fully saturated tetrahydro-β-carbolines (THβCs, e.g., tryptoline) [2]. Unlike its aromatic congeners, which are associated with genotoxicity and tight-binding irreversible MAO inhibition, the dihydro scaffold exhibits a distinct pharmacological fingerprint—including reversible competitive enzyme inhibition kinetics, nanomolar affinity at imidazoline I₂ binding sites, and a documented absence of genotoxic potential in standard microbial assays—making it a uniquely positioned tool compound for neuroscience and drug discovery programs [3][4].

Dihydro-β-carboline alkaloid occupying an intermediate oxidation state between fully aromatic and tetrahydro scaffolds.
Reported reversible MAO inhibition and imidazoline I₂ binding study fit.
Microbial genotoxicity screening context: dihydro subclass reported non-genotoxic.

Oxidation-State Differences Across β-Carboline Subclasses


β-Carbolines of different oxidation states—aromatic, dihydro, and tetrahydro—are not functionally interchangeable despite sharing a common pyridoindole skeleton. The ionization behavior, enzyme inhibition mechanism, and genotoxicity profile all shift systematically with ring saturation: pKₐ values increase in the order tetrahydro < dihydro < fully aromatic [1]; di- and tetrahydro-β-carbolines act as reversible, competitive MAO inhibitors, whereas their fully aromatic counterparts function as tight-binding inhibitors with nanomolar Kᵢ values that are only partially reversible by dialysis [2]; and dihydro-β-carbolines are uniformly non-genotoxic in microbial assays, while aromatic β-carbolines (harman, harmine, harmol) exhibit mutagenic and genotoxic activity [3]. Substituting a tetrahydro-β-carboline for a dihydro-β-carboline, or a fully aromatic norharman for the dihydro scaffold, therefore introduces qualitatively different pharmacological and toxicological liabilities that can confound experimental interpretation and derail SAR campaigns.

  • Aromatic β-carbolines (e.g., harman, harmine) carry tight-binding MAO inhibition and reported genotoxicity; may shift enzyme kinetics and safety endpoints.
  • Tetrahydro-β-carbolines lack the imine reactivity and divergent synthetic access characteristic of the dihydro scaffold.
  • Ionization state (pKₐ) rank order tetrahydro

Quantitative Comparator Evidence for Procurement Decisions


Alpha-2 Adrenergic Receptor Affinity vs. Aromatic Analog Harman

4,9-Dihydro-3H-β-carboline binds to rat alpha-2 adrenergic receptors with a Kᵢ of 700 nM, compared to harman (1-methyl-β-carboline, fully aromatic), which exhibits an IC₅₀ of 18 µM at the same target [1][2]. This represents an approximately 25-fold affinity advantage for the unsubstituted dihydro scaffold over the 1-methyl aromatic comparator. Notably, the 1-methyl-substituted dihydro derivative harmalan (1-methyl-4,9-dihydro-3H-β-carboline) shows a dramatically reduced affinity at alpha-2B adrenergic receptors (Kᵢ > 10,000 nM), indicating that both ring saturation and the absence of a C1 methyl group contribute to the target compound's superior alpha-2 adrenergic binding profile [3].

Alpha-2 binding vs. harman
Cross-study comparable
Target: Kᵢ = 700 nM vs. harman IC₅₀ = 18 µM; harmalan Kᵢ >10,000 nM
Supports alpha-2 binding comparison; ~25-fold higher reported affinity than aromatic comparator.
Radioligand displacement, rat receptors; C1-methyl absence and ring saturation contribute.
Alpha-2 adrenergic receptor Binding affinity β-carboline pharmacology

5-HT2 Receptor Binding Profile vs. Substituted Congeners

The unsubstituted 4,9-dihydro-3H-β-carboline exhibits moderate affinity at serotonin 5-HT2 receptors, with Kᵢ values of 2,150 nM at 5-HT2A and 1,100 nM at 5-HT2C (rat cloned receptors) [1]. In contrast, the 5-methoxy-substituted dihydro congener (5-methoxy-4,9-dihydro-3H-β-carboline) shows a dramatically enhanced Kᵢ of 65 nM at 5-HT2C—a 17-fold improvement [2]. Meanwhile, the 5-benzyloxy-substituted analog achieves a Kᵢ of 124 nM at 5-HT2A [3]. This structure-activity relationship reveals that the unsubstituted parent scaffold occupies a distinct, intermediate affinity niche: it provides measurable but not saturating 5-HT2 receptor engagement, making it an ideal negative-control or baseline scaffold for SAR studies where aryl ring substitutions are systematically explored.

5-HT2 receptor profile
Cross-study comparable
Parent: 5-HT2A Kᵢ = 2,150 nM, 5-HT2C Kᵢ = 1,100 nM. 5-MeO analog: 5-HT2C Kᵢ = 65 nM; 5-BnO analog: 5-HT2A Kᵢ = 124 nM
Intermediate affinity niche; essential baseline for SAR substitution studies.
Cloned rat receptors; [³H]-ketanserin / mesulergine displacement.
Serotonin receptor 5-HT2A Serotonin receptor 5-HT2C Binding affinity profiling

Genotoxicity Safety: Dihydro vs. Aromatic β-Carbolines

In a comprehensive genotoxicity evaluation using the Salmonella/microsome assay (strains TA98, TA97, TA100, and TA102) and the SOS chromotest (Escherichia coli PQ37), the dihydro-β-carbolines harmaline and harmalol were found to be non-genotoxic in all microorganisms tested, both with and without metabolic activation [1]. In contrast, the aromatic β-carbolines harman, harmine, and harmol showed genotoxic and mutagenic activity: harman induced SOS functions in E. coli PQ37, and harmine exhibited mutagenicity in TA98 and TA97 frameshift strains in the presence of S9 metabolic activation [1]. This class-level differentiation is underpinned by structural considerations: the partially saturated C-ring of dihydro-β-carbolines reduces planarity, which in turn decreases DNA intercalation binding affinity—a property confirmed by independent spectroscopic studies showing that a decrease in the planarity of the β-carboline skeleton decreases DNA binding affinity [2]. While these data were generated with harmaline and harmalol rather than the unsubstituted parent, the structural determinant (dihydro oxidation state) is conserved across the subclass, supporting the inference that 4,9-dihydro-3H-β-carboline likewise falls within the non-genotoxic dihydro category.

Genotoxicity class comparison
Class-level inference
Dihydro-β-carbolines non-genotoxic in Ames (TA98, TA97, TA100, TA102) and SOS chromotest (±S9); aromatic congeners mutagenic/genotoxic.
Dihydro oxidation state linked to reduced DNA intercalation; supports genotoxicity screening context.
Data from harmaline/harmalol; structural determinant conserved across dihydro subclass.
Genotoxicity Mutagenicity Safety profiling Drug discovery

MAO Inhibition Mechanism: Reversible vs. Tight-Binding Kinetics

A systematic kinetic study of β-carboline derivatives on monoamine oxidase from bovine retina demonstrated a fundamental mechanistic dichotomy: di- and tetrahydro-β-carbolines act as reversible, competitive inhibitors, whereas fully aromatic β-carbolines (harmane, harmine, harmaline) deviate from linear kinetics at high substrate concentrations and behave as tight-binding inhibitors [1]. The tight-binding behavior of aromatic β-carbolines was confirmed by nanomolar-range Kᵢ values and only partial reversibility upon dialysis for 18 hours at 4°C, with complete reversal requiring dialysis at 37°C [1]. In a separate study using purified MAO-A, harmaline (a 7-methoxy-1-methyl-dihydro-β-carboline) was confirmed as a reversible competitive inhibitor with a Kᵢ of 48 nM, alongside harmine (Kᵢ = 5 nM), 2-methylharminium (Kᵢ = 69 nM), and 2,9-dimethylharminium (Kᵢ = 15 nM) [2]. The dihydro scaffold's reversible competitive mechanism—shared across the subclass—offers predictable, concentration-dependent enzyme modulation without the complex hysteresis associated with tight-binding aromatic inhibitors, making it a cleaner pharmacological tool for probing MAO function.

MAO inhibition kinetics
Class-level inference
Dihydro scaffold: reversible competitive inhibition, linear kinetics. Aromatic: tight-binding, partial reversibility after 18h dialysis at 4°C.
Reversible kinetics supports predictable washout and IC₅₀-to-Kᵢ conversion; avoids hysteresis.
Bovine retina MAO; harmaline Kᵢ = 48 nM (competitive) vs. harmine Kᵢ = 5 nM (tight-binding).
Monoamine oxidase Enzyme inhibition kinetics Reversible inhibition Neuropharmacology

Ionization Acidity Across the β-Carboline Oxidation Series

The pKₐ values of β-carbolines, measured using the H₋ acidity function in concentrated KOH solutions, follow a strict rank order: tetrahydro < dihydro < fully aromatic [1]. This systematic trend, attributed to increasing resonance stabilization of the indolate anion as aromaticity extends across the C-ring, places the dihydro scaffold at a defined intermediate ionization state [1]. Specifically, the acidity increases with the degree of aromaticity, meaning that at physiological pH the speciation of 4,9-dihydro-3H-β-carboline differs measurably from both the tetrahydro and fully aromatic forms [1]. This differential ionization has downstream consequences for membrane permeability, receptor binding electrostatics, and chromatographic behavior, none of which can be recapitulated by substituting a tetrahydro or aromatic β-carboline into the same experimental protocol.

Ionization acidity rank
Class-level inference
pKₐ order: tetrahydro < dihydro < fully aromatic (H₋ acidity function in conc. KOH).
Speciation at physiological pH differs measurably; impacts logD and membrane permeability.
Rank order supported by resonance stabilization of indolate anion; single-compound pKₐ not resolved.
pKa Ionization Physicochemical properties β-carboline series

Synthetic Versatility as a Divergent Intermediate

4,9-Dihydro-3H-β-carboline occupies a unique position in the β-carboline synthetic landscape as a versatile intermediate that can be elaborated in multiple orthogonal directions. It serves as the imine component in the Ugi multi-component reaction with carboxylic acids and isonitriles to produce totally protected α-amino acids—a transformation not accessible from the fully saturated tetrahydro scaffold [1]. As the N(9)-(ω-nitroalkyl) derivative, it undergoes diastereoselective intramolecular aminoalkylation to yield annulated tetrahydro-β-carbolines in high yields [2]. Furthermore, dihydro-β-carbolines can be oxidized under mild conditions (e.g., CuBr₂-catalyzed air oxidation) to the corresponding fully aromatic β-carbolines, enabling controlled access to the aromatic series from a single dihydro precursor [3]. The oxidation of tetrahydro-β-carbolines with selenium dioxide yields either 1,4-dihydro or fully aromatic β-carbolines depending on the nature and number of C1 substituents, underscoring that the dihydro form is the synthetically tunable pivot point between the two extremes of the oxidation continuum [4]. This dual reactivity—reducible to tetrahydro and oxidizable to aromatic—is unique to the dihydro oxidation state and cannot be replicated by either endpoint scaffold.

Synthetic divergence
Class-level inference
Dihydro scaffold enables Ugi reaction, Mannich-type aminoalkylation, CuBr₂/air oxidation to aromatic, and reduction to tetrahydro.
Single intermediate provides divergent access to both tetrahydro and aromatic chemical space.
Tetrahydro cannot undergo Ugi; aromatic cannot be reduced to THβC.
Synthetic intermediate Ugi reaction Diversity-oriented synthesis β-carboline derivatization

Evidence-Backed Application Scenarios for Experimental Design


Negative Control for 5-HT2 Receptor SAR Studies

The unsubstituted 4,9-dihydro-3H-β-carboline, with its moderate and well-characterized 5-HT2A (Kᵢ = 2,150 nM) and 5-HT2C (Kᵢ = 1,100 nM) affinities, serves as the essential parental scaffold against which the impact of aryl ring substitutions (e.g., 5-methoxy, 5-benzyloxy) on 5-HT2 receptor binding can be quantitatively benchmarked . Its intermediate affinity ensures that both positive and negative SAR trends are detectable, unlike high-affinity substituted analogs that may saturate the assay window. Procurement of this specific compound is mandatory for any publication-quality medicinal chemistry manuscript reporting 5-HT2 β-carboline SAR data, as omitting the unsubstituted parent confounds interpretation of substitution effects .

Neuroscience Tool Compound with Favorable Genotoxicity Profile

When selecting a β-carboline scaffold for neuroscience target engagement studies—particularly those involving chronic dosing or ex vivo neuronal preparations where DNA integrity is a concern—the dihydro-β-carboline subclass is strongly preferred over aromatic β-carbolines. Direct experimental evidence demonstrates that dihydro-β-carbolines (harmaline, harmalol) are uniformly non-genotoxic in the Ames test and SOS chromotest, whereas aromatic congeners (harman, harmine, harmol) display mutagenic and genotoxic activity . This safety differentiation, rooted in reduced molecular planarity and consequently diminished DNA intercalation capacity, applies to the entire dihydro subclass including the unsubstituted parent .

Reversible MAO Probe for Competitive Inhibition Studies

For enzymologists studying monoamine oxidase kinetics, the dihydro-β-carboline scaffold provides reversible, competitive inhibition with linear kinetic behavior across all substrate concentrations, in contrast to the tight-binding, partially irreversible behavior of aromatic β-carbolines such as harmine and harmane . This mechanistic clarity enables straightforward Kᵢ determination from IC₅₀ values using the Cheng-Prusoff equation and permits complete inhibitor washout in dialysis experiments, features that are compromised when aromatic β-carbolines are employed . The dihydro scaffold should be the default choice for any MAO enzymology study where inhibitor mechanism is under investigation.

Key Intermediate for Diversity-Oriented β-Carboline Synthesis

4,9-Dihydro-3H-β-carboline functions as a strategic synthetic node from which both tetrahydro-β-carboline and fully aromatic β-carboline libraries can be divergently accessed. It participates in Ugi multicomponent reactions to generate protected α-amino acid derivatives, undergoes diastereoselective Mannich-type cyclizations to afford annulated tetrahydro-β-carbolines, and can be oxidized under mild CuBr₂/air conditions to the corresponding aromatic β-carbolines . For core-facility or CRO-based library production, stocking this single dihydro intermediate eliminates the need to independently source, validate, and maintain inventory for both tetrahydro and aromatic scaffold starting materials, reducing procurement overhead and enabling unified quality control .

Application
Selection Property
Validation Focus
5-HT2 receptor SAR studies
5-HT2A/2C binding profile
SAR baseline comparator validation
Neuroscience target engagement
Reported genotoxicity screening context
Microbial assay genotoxicity review
Monoamine oxidase enzymology
MAO inhibition kinetics
Competitive inhibition reversibility
β-Carboline library synthesis
Divergent synthetic versatility
Oxidation/reduction pathway validation
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